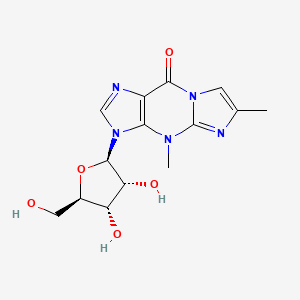

Wyosine

Description

Structure

3D Structure

Properties

CAS No. |

52662-10-9 |

|---|---|

Molecular Formula |

C14H17N5O5 |

Molecular Weight |

335.32 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(17(2)14(18)16-6)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9-,10-,13-/m1/s1 |

InChI Key |

JCZSFCLRSONYLH-QYVSTXNMSA-N |

SMILES |

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O |

Isomeric SMILES |

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O |

Appearance |

Solid powder |

Other CAS No. |

52662-10-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-ribofuranosyl-4,9-dihydro-4,6-dimethyl-9-oxo-1H- imidazo(1,2-a)purine wyosine Y base 3-beta-D-ribofuranoside Y nucleoside Yt nucleoside |

Origin of Product |

United States |

Foundational & Exploratory

The Critical Role of Wyosine in tRNA-Phe: A Technical Guide to its Function in Translational Fidelity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wyosine (yW), a hypermodified tricyclic nucleoside, is a hallmark of phenylalanine transfer RNA (tRNA-Phe) in Eukarya and Archaea, located at the crucial position 37, immediately 3' to the anticodon. This strategic placement underscores its vital role in ensuring the accuracy and efficiency of protein synthesis. The absence or incomplete synthesis of this compound is linked to increased instances of ribosomal frameshifting, a detrimental error in translation that can lead to the production of non-functional or toxic proteins. This technical guide provides an in-depth exploration of the function of this compound in tRNA-Phe, detailing its biosynthesis, its impact on translational fidelity, and the experimental methodologies used to study this critical tRNA modification. The information presented herein is intended to support researchers and professionals in the fields of molecular biology, drug development, and translational medicine in understanding and potentially targeting the pathways associated with this essential modification.

Introduction to this compound and its Significance

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in translation.[1] Among the more than 100 known modifications, the this compound family of nucleosides found in tRNA-Phe are some of the most complex and functionally significant.[2][3] These modifications are absent in Bacteria, which typically have a methylated guanosine (B1672433) (m¹G) at position 37 of their tRNA-Phe.[2][4] The intricate structure of this compound is directly linked to its primary function: the maintenance of the translational reading frame.[2][5] It achieves this by stabilizing the codon-anticodon interaction, particularly with the slippery UUU and UUC codons for phenylalanine, thereby preventing the ribosome from shifting its reading frame during elongation.[2][3][5]

The Biosynthesis of this compound: A Multi-Enzymatic Pathway

The biosynthesis of this compound is a complex and energetically demanding process involving a series of enzymatic steps.[2][4] The pathway begins with the methylation of guanosine at position 37 (G37) to form m¹G37, a reaction catalyzed by the enzyme Trm5.[4][5] This initial modification is the precursor for the subsequent formation of the characteristic tricyclic ring structure of this compound. In Saccharomyces cerevisiae, the pathway involves at least four additional enzymes: TYW1, TYW2, TYW3, and TYW4, acting in a sequential manner to build the mature Wybutosine (yW) molecule.[2][4]

Diagram of the Eukaryotic Wybutosine (yW) Biosynthesis Pathway

Caption: The sequential enzymatic steps in the biosynthesis of Wybutosine (yW) in eukaryotes.

The Function of this compound in Maintaining Translational Fidelity

The primary function of this compound at position 37 of tRNA-Phe is to prevent ribosomal frameshifting.[2][5] Its bulky, hydrophobic structure enhances stacking interactions with the adjacent bases in the anticodon loop, which rigidifies the anticodon structure and ensures proper alignment with the mRNA codon in the ribosomal A-site.[3] This stabilization is particularly critical when decoding "slippery sequences," which are stretches of mRNA prone to causing the ribosome to shift its reading frame, often by -1 nucleotide.

Mechanism of this compound-Mediated Frameshift Suppression

The presence of this compound significantly reduces the probability of a -1 frameshift. In its absence, the less stable interaction between the unmodified tRNA-Phe and the mRNA codon allows for slippage of the tRNA to an overlapping codon in the -1 frame.

Caption: Logical workflow of this compound's role in preventing ribosomal frameshifting.

Quantitative Analysis of this compound's Impact on Frameshifting

The effect of this compound on translational fidelity can be quantified by measuring the frequency of ribosomal frameshifting in its presence versus its absence. Studies using in vivo and in vitro translation systems have demonstrated a clear correlation between the level of G37 modification in tRNA-Phe and the efficiency of -1 frameshifting.[2]

| Modification at Position 37 of tRNA-Phe | -1 Frameshifting Efficiency (%) | Reference |

| Wybutosine (yW) - Fully Modified | ~15% | [2] |

| 4-demethylthis compound (imG-14) - Intermediate | ~25% | [2] |

| 1-methylguanosine (m¹G) - Hypomodified | Up to 35% | [2] |

Experimental Protocols

Isolation and Purification of tRNA for Modification Analysis

Objective: To isolate total tRNA from cells for subsequent analysis of this compound modification by LC-MS.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a buffer containing a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

-

Phenol-Chloroform Extraction: Perform an acid phenol-chloroform extraction to separate RNA from DNA and proteins. The aqueous phase containing the RNA is retained.

-

RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol (B130326) or ethanol.

-

tRNA Enrichment: Resuspend the total RNA pellet and enrich for tRNA using anion-exchange chromatography or size-exclusion chromatography. Commercial kits are also available for this purpose.

-

Quality Control: Assess the purity and integrity of the isolated tRNA using gel electrophoresis and UV spectrophotometry.

Quantitative Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To digest purified tRNA into individual nucleosides and quantify the amount of this compound relative to other nucleosides.

Methodology:

-

Enzymatic Digestion: Digest the purified tRNA (typically 1-5 µg) to single nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the nucleotides.

-

LC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic nature of this compound and its derivatives leads to a distinct retention time compared to the canonical and other modified nucleosides.

-

MS Detection and Quantification: The eluent from the HPLC is directly coupled to a mass spectrometer (e.g., a triple quadrupole mass spectrometer) for detection and quantification. This compound and its derivatives are identified by their specific mass-to-charge (m/z) ratios and fragmentation patterns. Quantification is achieved by comparing the peak area of this compound to that of a known internal standard or to the sum of all nucleoside peak areas.

In Vitro Translation Assay for Frameshift Analysis

Objective: To measure the frequency of -1 ribosomal frameshifting on a specific mRNA sequence using an in vitro translation system with tRNA-Phe containing or lacking this compound.

Methodology:

-

Prepare a Reporter mRNA: Construct a reporter mRNA containing a known "slippery sequence" (e.g., from a retrovirus) that is prone to -1 frameshifting. The sequence should be designed such that a frameshift event leads to the synthesis of a fusion protein that can be easily distinguished from the product of in-frame translation (e.g., by size on an SDS-PAGE gel or through a reporter assay like luciferase).

-

Prepare tRNA-Phe: Isolate or synthesize tRNA-Phe with and without the this compound modification. Unmodified tRNA-Phe can be obtained from bacterial sources or by in vitro transcription.

-

Set up In Vitro Translation Reactions: Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a purified E. coli system). Set up parallel reactions containing the reporter mRNA and either the this compound-modified or unmodified tRNA-Phe.

-

Analyze Translation Products: Incorporate a radiolabeled amino acid (e.g., ³⁵S-methionine) into the reactions. After incubation, separate the translated proteins by SDS-PAGE and visualize them by autoradiography.

-

Quantify Frameshifting: Quantify the band intensities corresponding to the in-frame and frameshifted protein products. The frameshifting efficiency is calculated as the intensity of the frameshifted product divided by the sum of the intensities of both products, multiplied by 100.

This compound and its Connection to Cellular Signaling and Disease

The modification status of tRNA, including the presence of this compound, is not static and can be influenced by cellular stress and nutrient availability.[6][7] tRNA modifications are increasingly recognized as a crucial layer of gene expression regulation, allowing cells to fine-tune protein synthesis in response to changing conditions.[6][8] Defects in tRNA modification pathways have been linked to a variety of human diseases, including neurological disorders and cancer.[7][8] While direct signaling pathways that specifically regulate this compound biosynthesis are still being elucidated, it is clear that the integrity of this modification is critical for maintaining cellular homeostasis. The enzymes involved in the this compound biosynthesis pathway represent potential targets for therapeutic intervention, particularly in diseases characterized by aberrant protein synthesis or viral replication that relies on programmed frameshifting.

Conclusion

This compound is a functionally indispensable modification of tRNA-Phe that plays a critical role in safeguarding the fidelity of protein synthesis. Its complex structure and intricate biosynthetic pathway highlight the evolutionary importance of maintaining the translational reading frame. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the function of this compound and its role in health and disease. A deeper understanding of the regulation and impact of this hypermodification will undoubtedly open new avenues for the development of novel therapeutic strategies.

References

- 1. scispace.com [scispace.com]

- 2. tRNA modification profiling reveals epitranscriptome regulatory networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changed in translation: mRNA recoding by −1 programmed ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tModBase: deciphering the landscape of tRNA modifications and their dynamic changes from epitranscriptome data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

The Guardian of the Reading Frame: A Technical Guide to Wyosine's Role in Preventing Translational Frameshifting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Translational frameshifting, a programmed alteration of the ribosomal reading frame, is a crucial mechanism for gene expression in various organisms, including viruses and endogenous retroelements. However, maintaining the fidelity of the genetic code is paramount for cellular homeostasis. This technical guide delves into the critical role of wyosine (yW), a hypermodified guanosine (B1672433) analog found at position 37 of phenylalanine transfer RNA (tRNAPhe), in preventing unintended -1 ribosomal frameshifting. We will explore the intricate enzymatic pathway of this compound biosynthesis, present quantitative data on the impact of its absence, provide detailed experimental protocols for its study, and visualize the underlying molecular mechanisms. Understanding the function of this compound opens avenues for the development of novel therapeutic strategies targeting diseases associated with aberrant translational control, such as viral infections and cancer.

Introduction: The Importance of Maintaining the Reading Frame

The translation of messenger RNA (mRNA) into protein is a highly regulated process that relies on the precise decoding of triplet codons by the ribosome. A shift in the reading frame, even by a single nucleotide, can lead to the synthesis of a non-functional or even toxic protein, potentially triggering cellular stress responses and disease.[1] To safeguard against such errors, cells have evolved a sophisticated network of quality control mechanisms, including the post-transcriptional modification of transfer RNAs (tRNAs).

This compound and its derivatives are complex modifications found exclusively at position 37, immediately 3' to the anticodon of tRNAPhe in eukaryotes and archaea.[2][3] This strategic placement positions this compound to directly influence the codon-anticodon interaction within the ribosomal A-site. Its bulky, hydrophobic structure is thought to enhance stacking interactions with adjacent bases in the anticodon loop, thereby stabilizing the codon-anticodon duplex and preventing the slippage of the tRNA on the mRNA.[3] The absence of a fully modified this compound nucleoside has been shown to significantly increase the frequency of -1 ribosomal frameshifting, particularly at "slippery sequences" such as stretches of uracil (B121893) or guanine (B1146940) residues.[1][4]

The this compound Biosynthesis Pathway: A Multi-Enzymatic Cascade

The formation of the mature wybutosine (B12426080) (yW) in eukaryotes is a complex, multi-step process that occurs in the cytoplasm and involves a series of dedicated enzymes.[5][6] In the yeast Saccharomyces cerevisiae, this pathway is well-characterized and serves as a model for understanding this compound synthesis in other eukaryotes. A similar, though distinct, pathway exists in archaea.[4]

Eukaryotic Wybutosine (yW) Biosynthesis Pathway

The synthesis of wybutosine in yeast begins with the methylation of guanosine at position 37 (G37) of the tRNAPhe precursor and proceeds through several intermediates.[5][6]

.

Caption: Eukaryotic wybutosine biosynthesis pathway in S. cerevisiae.

Enzymes in the Eukaryotic Pathway:

-

Trm5: A methyltransferase that catalyzes the initial step, the formation of 1-methylguanosine (B33566) (m1G) from guanosine.[5]

-

Tyw1: A radical S-adenosyl-L-methionine (SAM) and iron-sulfur cluster-containing enzyme that forms the tricyclic core of this compound, producing 4-demethylthis compound (B1206707) (imG-14).[6]

-

Tyw2: An enzyme that adds an α-amino-α-carboxypropyl (acp) group to imG-14, yielding yW-86.[6]

-

Tyw3: A methyltransferase that methylates the N4 position of yW-86 to produce yW-72.[6]

-

Tyw4: The final enzyme in the pathway, which adds a carboxyl group to complete the synthesis of wybutosine (yW).[7]

Archaeal this compound Biosynthesis Pathway

Archaea exhibit a greater diversity of this compound derivatives, and their biosynthetic pathways, while sharing some homology with eukaryotes, have distinct features.[4][8]

.

Caption: A generalized archaeal this compound biosynthesis pathway.

Enzymes in the Archaeal Pathway:

-

Trm5: Homologous to the eukaryotic enzyme, it catalyzes the formation of m1G37.[4]

-

Taw1 (Tyw1 homolog): Catalyzes the formation of the imG-14 intermediate.[4]

-

Taw2 (Tyw2 homolog): Involved in the formation of yW-86.[4]

-

Taw3 (Tyw3 homolog): Possesses methyltransferase activity and is involved in the synthesis of this compound (imG) and 7-methylthis compound (mimG).[4]

Mechanism of Frameshift Prevention

The presence of the bulky this compound modification at position 37 is crucial for maintaining the correct reading frame during translation, particularly when the ribosome encounters slippery sequences.

.

Caption: Logical workflow of this compound's role in preventing frameshifting.

The bulky and rigid structure of this compound enhances the stacking interactions between the anticodon loop of tRNAPhe and the mRNA codon. This increased stability anchors the tRNA in the correct reading frame, making it energetically unfavorable for the tRNA to slip backward by one nucleotide. In the absence of this compound, the codon-anticodon interaction is weaker and more flexible, increasing the probability of realignment to an overlapping -1 frame codon, especially on repetitive sequences.

Quantitative Data on Frameshifting Efficiency

The absence of a fully modified this compound at position 37 of tRNAPhe has a quantifiable impact on the efficiency of -1 ribosomal frameshifting. The degree of this effect can vary depending on the specific slippery sequence and the experimental system used.

| Slippery Sequence | Organism/System | This compound Status | -1 Frameshifting Efficiency (%) | Fold Increase | Reference |

| U-UUU-UUA | Rabbit Reticulocyte (in vitro) | yW present | ~1 | - | [1] |

| U-UUU-UUA | Rabbit Reticulocyte (in vitro) | m1G present | ~4 | 4 | [1] |

| G-GGU-UUA | S. cerevisiae (in vivo) | yW present | No significant frameshifting | - | [1] |

| G-GGU-UUA | S. cerevisiae (in vivo, trm5 mutant) | G present | No significant frameshifting | - | [1] |

| SCV-LA virus sequences | S. cerevisiae (in vivo, tyw1Δ) | m1G present | Significant increase | Varies | [1] |

| SCV-LA virus sequences | S. cerevisiae (in vivo, tyw2Δ) | imG-14 present | Significant increase | Varies | [1] |

Note: "Significant increase" and "Varies" are used where specific percentages were not provided in the source material but a clear effect was demonstrated.

Experimental Protocols

Studying the role of this compound in translational frameshifting requires a combination of techniques to analyze tRNA modifications and to measure the frequency of frameshifting events.

Analysis of this compound Modification by Mass Spectrometry

Objective: To determine the presence and identity of this compound and its precursors in tRNAPhe.

Methodology:

-

tRNA Purification:

-

Grow yeast or other eukaryotic cells to mid-log phase.

-

Harvest cells by centrifugation and wash with DEPC-treated water.

-

Lyse cells using glass beads or enzymatic digestion in a buffer containing 10 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.

-

Perform a phenol-chloroform extraction to isolate total RNA.

-

Purify tRNA from the total RNA using anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography.

-

For specific purification of tRNAPhe, use a biotinylated oligonucleotide probe complementary to tRNAPhe to capture the tRNA on streptavidin-coated magnetic beads.

-

-

Enzymatic Digestion of tRNA:

-

Digest 1-5 µg of purified tRNAPhe to nucleosides using a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

-

Incubate the reaction at 37°C for 2-4 hours in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).[9]

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the nucleosides on a C18 reverse-phase column using a gradient of acetonitrile (B52724) in ammonium acetate buffer.[9]

-

Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific parent and fragment ion transitions for this compound and its known precursors (m1G, imG-14, yW-86, yW-72).

-

Quantify the relative abundance of each modified nucleoside by integrating the peak areas from the extracted ion chromatograms.[1]

-

Dual-Luciferase Reporter Assay for Measuring -1 Frameshifting

Objective: To quantify the efficiency of -1 ribosomal frameshifting at a specific slippery sequence.

Methodology:

-

Reporter Plasmid Construction:

-

Construct a dual-luciferase reporter vector containing the Renilla luciferase (RLuc) gene followed by the firefly luciferase (FLuc) gene.

-

Insert the slippery sequence of interest (e.g., U-UUU-UUA) between the RLuc and FLuc coding regions, such that the FLuc gene is in the -1 reading frame relative to the RLuc gene.

-

Create a control plasmid where the FLuc gene is in the 0-frame to determine the baseline FLuc expression.

-

-

Cell Culture and Transfection:

-

Luciferase Assay:

-

After 24-48 hours of expression, lyse the cells using a passive lysis buffer.

-

Measure the FLuc and RLuc activities sequentially from the same cell lysate using a luminometer and a dual-luciferase assay kit (e.g., Promega).[10]

-

The FLuc activity is measured first, then a quenching reagent is added to stop the FLuc reaction and simultaneously activate the RLuc reaction.

-

-

Calculation of Frameshifting Efficiency:

-

Calculate the ratio of FLuc to RLuc luminescence for both the frameshift reporter and the in-frame control.

-

The -1 frameshifting efficiency is calculated as: [(FLuc/RLuc)frameshift / (FLuc/RLuc)in-frame] x 100%.

-

In Vitro Transcription of tRNA

Objective: To produce unmodified tRNA transcripts for use in in vitro translation assays.

Methodology:

-

Template Preparation:

-

Design two complementary DNA oligonucleotides that, when annealed, will form a double-stranded DNA template.

-

The template should contain the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATA-3') followed by the sequence of the desired tRNA (e.g., tRNAPhe).[4]

-

The 3' end of the template should be designed to produce a run-off transcript with the correct 3'-CCA terminus.

-

-

In Vitro Transcription Reaction:

-

Set up the transcription reaction in a buffer containing Tris-HCl (pH 8.0), MgCl2, DTT, spermidine, the four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), the DNA template, and T7 RNA polymerase.[2]

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

tRNA Purification:

-

Treat the reaction mixture with DNase I to remove the DNA template.

-

Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Excise the band corresponding to the full-length tRNA and elute the RNA from the gel slice.

-

Precipitate the tRNA with ethanol (B145695) and resuspend it in RNase-free water.

-

Conclusion and Future Directions

The hypermodification of G37 to this compound in tRNAPhe represents a critical evolutionary adaptation to ensure translational fidelity. The multi-enzyme biosynthetic pathway highlights the cellular investment in maintaining this guardian of the reading frame. The absence of this compound leads to a demonstrable increase in -1 ribosomal frameshifting, with implications for gene expression and cellular health.

The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the intricate mechanisms of this compound function and its role in disease. Future research in this area could focus on:

-

High-throughput screening for inhibitors of the this compound biosynthetic pathway: Such inhibitors could have therapeutic potential as antiviral or anticancer agents by disrupting the synthesis of essential viral or cellular proteins that rely on programmed frameshifting.

-

Investigating the role of this compound in other cellular processes: Beyond frameshift prevention, this compound may have additional roles in tRNA stability, aminoacylation, or ribosome interaction.

-

Exploring the diversity of this compound-like modifications in other organisms: Understanding the evolution and function of these complex modifications could reveal novel biological mechanisms.

By continuing to unravel the complexities of this compound biology, the scientific community can pave the way for innovative therapeutic interventions and a deeper understanding of the fundamental principles of protein synthesis.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 2. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Ribosome Profiling Data | Springer Nature Experiments [experiments.springernature.com]

- 4. Upregulating tRNAs in Mammalian Cells through Transfection of In Vitro Transcribed tRNAs [protocols.io]

- 5. jdc.jefferson.edu [jdc.jefferson.edu]

- 6. researchgate.net [researchgate.net]

- 7. Statistical Methodology for Ribosomal Frameshift Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]

- 9. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Wyosine Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Wyosine and its derivatives are complex, tricyclic modified nucleosides found at position 37 of tRNAPhe in Eukarya and Archaea.[1] In Saccharomyces cerevisiae, the biosynthesis of the final product, wybutosine (B12426080) (yW), is a five-step enzymatic pathway crucial for maintaining translational fidelity and preventing ribosomal frameshifting.[1] This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in S. cerevisiae, including the enzymes, their mechanisms, quantitative data, detailed experimental protocols for their study, and visualizations of the pathway and associated workflows.

The Core Biosynthesis Pathway

The synthesis of wybutosine (yW) in Saccharomyces cerevisiae begins with a guanosine (B1672433) (G) residue at position 37 of the tRNAPhe precursor and proceeds through five sequential enzymatic steps, each catalyzed by a specific "tRNA yW-synthesizing" (Tyw) enzyme, with the initial step being performed by Trm5.[2][3] The pathway is highly conserved and involves a series of complex chemical modifications, including methylation, ring formation, and the addition of side chains, primarily utilizing S-adenosylmethionine (SAM) as a key donor molecule.[1]

The five enzymes and their roles are:

-

Trm5 (tRNA (guanine37-N1)-methyltransferase): This enzyme initiates the pathway by methylating the N1 position of the guanosine base at position 37 of the tRNAPhe precursor, forming 1-methylguanosine (B33566) (m1G).[4] This initial methylation is a prerequisite for the subsequent steps.[4]

-

Tyw1 (tRNA-yW synthesizing enzyme 1): Tyw1 is a radical SAM and iron-sulfur cluster-containing enzyme.[5] It catalyzes the formation of the tricyclic core of this compound, converting m1G into 4-demethylthis compound (B1206707) (imG-14) through a complex reaction involving pyruvate.[5]

-

Tyw2 (tRNA-yW synthesizing enzyme 2): This enzyme is responsible for transferring an α-amino-α-carboxypropyl group from SAM to the C7 position of the imG-14 base.

-

Tyw3 (tRNA-yW synthesizing enzyme 3): Tyw3 is an S-adenosyl-L-methionine-dependent methyltransferase that methylates the N4 position of the this compound intermediate.[6]

-

Tyw4 (tRNA-yW synthesizing enzyme 4): The final enzyme in the pathway, Tyw4, performs two modifications: methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group of the side chain added by Tyw2, completing the synthesis of wybutosine (yW).

The overall pathway can be visualized as follows:

Caption: The five-step this compound biosynthesis pathway in S. cerevisiae.

Quantitative Data

Precise kinetic parameters for all enzymes in the this compound biosynthesis pathway from Saccharomyces cerevisiae are not fully available in the literature. However, data from homologous enzymes in other organisms, particularly for the highly conserved Trm5, provide valuable insights.

Table 1: Kinetic Parameters of Trm5 Homologues

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Organism | Reference |

| Trm5 | AdoMet | 0.42 ± 0.08 | 0.023 ± 0.003 | - | Homo sapiens | [7] |

| Trm5 | tRNA | 0.47 ± 0.04 | - | 0.05 ± 0.01 | Homo sapiens | [7] |

| Trm5 | AdoMet | 1.0 ± 0.1 | 0.017 ± 0.002 | - | Methanococcus jannaschii | [7] |

| Trm5 | tRNA | 0.70 ± 0.05 | - | 0.024 ± 0.003 | Methanococcus jannaschii | [7] |

Table 2: Quantitative Data for Other this compound Biosynthesis Enzymes in S. cerevisiae

| Enzyme | Parameter | Value | Notes | Reference |

| Tyw1 | Iron content | 4.2 ± 1.9 mol Fe / mol protein | Suggests the presence of iron-sulfur clusters. | |

| Tyw1 | FMN content | 0.54 ± 0.07 mol FMN / mol protein | Indicates that the purified enzyme is ~50% replete with this cofactor. | |

| Tyw2 | - | Data not available | - | - |

| Tyw3 | - | Data not available | - | - |

| Tyw4 | - | Data not available | - | - |

Note: The lack of comprehensive kinetic data for Tyw1-4 in S. cerevisiae represents a significant knowledge gap and an opportunity for future research.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the enzymes involved in this compound biosynthesis, as well as for the analysis of the modified nucleosides.

Recombinant Enzyme Expression and Purification

A general protocol for the expression and purification of His-tagged Tyw enzymes from S. cerevisiae is provided below. This can be adapted for each specific enzyme.

Logical Workflow for Protein Purification

Caption: General workflow for recombinant protein purification from yeast.

Protocol:

-

Transformation and Culture:

-

Transform the expression vector containing the gene of interest (e.g., pET-based vector with a His-tag) into a suitable S. cerevisiae expression strain.

-

Grow a pre-culture in selective medium overnight.

-

Inoculate a larger volume of expression medium and grow the cells to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression according to the promoter used (e.g., with galactose for a GAL promoter).

-

Continue to grow the cells for an appropriate time (e.g., 4-6 hours) to allow for protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl pH 7.5).

-

Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).

-

Lyse the cells by mechanical means, such as bead beating with glass beads, until a high percentage of cell breakage is achieved.

-

-

Purification:

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column extensively with wash buffer (e.g., lysis buffer with a slightly higher imidazole concentration, such as 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the fractions by SDS-PAGE to assess purity.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

Enzyme Activity Assays

Trm5 Methyltransferase Assay:

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the tRNA substrate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

tRNA substrate (e.g., total tRNA from a trm5Δ strain or in vitro transcribed tRNAPhe)

-

[3H]-SAM (as the methyl donor)

-

Purified Trm5 enzyme

-

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Quenching and Precipitation: Stop the reaction and precipitate the tRNA (e.g., using trichloroacetic acid).

-

Detection: Collect the precipitated tRNA on a filter, wash to remove unincorporated [3H]-SAM, and quantify the incorporated radioactivity using liquid scintillation counting.

Tyw1 Radical SAM Enzyme Assay:

This assay is more complex due to the nature of the radical SAM enzyme and is typically performed under anaerobic conditions.

-

Substrate Preparation:

-

Isolate total tRNA from a tyw1Δ (YPL207WΔ) S. cerevisiae strain. This tRNA will have the m1G-37 modification but will lack downstream modifications.

-

-

Anaerobic Assay Setup:

-

Perform all steps in an anaerobic chamber.

-

Prepare an assay mixture containing: 0.1 M Tris-HCl (pH 8), 0.1 M KCl, 4 mM DTT, 2 mM MgCl2, 2 mM SAM, 20 µM tRNA from the tyw1Δ strain, 2 mM pyruvate, and 20 µM purified and reconstituted Tyw1 enzyme.

-

A reducing agent, such as sodium dithionite, is required to maintain the active state of the iron-sulfur clusters.

-

-

Reaction and Analysis:

-

Incubate the reaction at an appropriate temperature (e.g., 37°C) for a set time.

-

Stop the reaction and digest the tRNA to nucleosides.

-

Analyze the formation of imG-14 by HPLC-MS.

-

Analysis of this compound and Intermediates by HPLC-MS

This protocol outlines the general steps for the analysis of this compound and its precursors from total tRNA.

Workflow for Nucleoside Analysis

Caption: Workflow for the analysis of modified nucleosides from tRNA.

Protocol:

-

tRNA Isolation: Isolate total tRNA from S. cerevisiae cells using standard protocols (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

-

Enzymatic Digestion:

-

Digest the purified tRNA to nucleosides using a combination of enzymes such as nuclease P1 followed by bacterial alkaline phosphatase. This ensures complete hydrolysis of the tRNA into its constituent nucleosides.

-

-

HPLC Separation:

-

Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (RP-HPLC), typically using a C18 column.

-

Use a gradient of a suitable mobile phase, such as acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate), to achieve separation.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) for the detection and identification of the this compound intermediates based on their specific mass-to-charge ratios (m/z).

-

Monitor for the expected m/z values of guanosine, m1G, imG-14, and the subsequent intermediates to track the progression of the pathway.

-

-

Quantification: Quantify the different nucleosides by integrating the peak areas from the HPLC chromatograms and comparing them to standards, if available.

Conclusion

The this compound biosynthesis pathway in Saccharomyces cerevisiae is a fascinating and complex process that highlights the intricate nature of tRNA modification. While the core enzymatic steps have been elucidated, this guide underscores the need for further research, particularly in obtaining detailed quantitative data for all the enzymes in the pathway. The provided protocols offer a solid foundation for researchers aiming to delve deeper into the enzymology and regulation of this crucial pathway, which may ultimately inform the development of novel therapeutics targeting translational fidelity.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. youtube.com [youtube.com]

- 3. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 4. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pakbs.org [pakbs.org]

- 7. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Y-Base in tRNA: A Comprehensive Technical Guide on its Discovery, History, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Y-base (wybutosine), a hypermodified guanosine (B1672433) analog found at position 37 in the anticodon loop of phenylalanine transfer RNA (tRNAPhe). We delve into the historical discovery of this unique nucleoside, detailing the key experiments and researchers that first identified its fluorescent properties and crucial role in protein synthesis. The guide elucidates the intricate five-step enzymatic biosynthesis pathway of wybutosine (B12426080) in eukaryotes, outlining the enzymes, intermediates, and their chemical transformations. Furthermore, we explore the critical function of the Y-base in maintaining the translational reading frame and ensuring the fidelity of protein synthesis. This document consolidates quantitative data into structured tables and provides detailed experimental protocols for the isolation, characterization, and analysis of the Y-base and its precursors. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic pathway and experimental workflows, offering a clear and comprehensive resource for researchers in molecular biology, biochemistry, and drug development.

Discovery and History

The journey to understanding the Y-base began in the late 1960s with the convergence of pioneering research in nucleic acid chemistry and protein synthesis.

Initial Observation of a Fluorescent Moiety

In 1968, U.L. RajBhandary and S.H. Chang at the University of Wisconsin, while working on the sequence of yeast tRNAPhe, reported the presence of a highly fluorescent, modified guanine (B1146940) derivative located adjacent to the anticodon.[1] This unknown base, designated "Y," exhibited unique spectral properties that distinguished it from all other known modified nucleosides.

Concurrently, R. Thiebe and H.G. Zachau at the University of Munich independently described a fluorescent compound in the phenylalanine-specific tRNA of brewer's yeast.[2] Their work further highlighted the unusual nature of this modification and its specific association with tRNAPhe.

Structural Elucidation

The complex tricyclic structure of the Y-base, later named wybutosine (yW), was a significant challenge to elucidate. Through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation studies, the definitive structure was determined. This revealed a complex imidazole-fused guanine core with a long side chain, a structure unprecedented among RNA modifications.

Early Functional Insights

Initial functional studies quickly established the importance of the Y-base. Experiments demonstrated that its presence at position 37, immediately 3' to the GAA anticodon of tRNAPhe, was critical for stabilizing the codon-anticodon interaction on the ribosome. Its absence or alteration was shown to lead to ribosomal frameshifting, highlighting its essential role in maintaining the fidelity of protein translation.

Structure and Location of the Y-Base (Wybutosine)

Wybutosine is a hypermodified guanosine characterized by a tricyclic core and a complex side chain.

Chemical Structure

The core of wybutosine is an imidazo[1,2-a]purine ring system. The full chemical name is methyl (2S)-4-(3,4-dihydro-4,6-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-on-7-yl)-2-(methoxycarbonylamino)butanoate. The chemical structures of wybutosine and its biosynthetic precursors are detailed in the biosynthesis section.

Position in tRNAPhe

The Y-base is exclusively found at position 37, on the 3' side of the anticodon in the anticodon loop of tRNAPhe in most eukaryotes and archaea. This strategic location places it in direct proximity to the codon-anticodon helix during translation, allowing it to exert its stabilizing function.

Biosynthesis of Wybutosine

The formation of wybutosine from a standard guanosine residue in the tRNA transcript is a complex, multi-step enzymatic process. In yeast, this pathway involves five key enzymes: Trm5, TYW1, TYW2, TYW3, and TYW4.

The Five-Step Enzymatic Pathway

-

Step 1: Methylation of Guanine. The pathway is initiated by the enzyme tRNA (guanine-N1)-methyltransferase (Trm5), which methylates the guanosine at position 37 (G37) to form N1-methylguanosine (m1G). This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

-

Step 2: Tricyclic Core Formation. The radical SAM enzyme tRNA-yW synthesizing enzyme 1 (TYW1) catalyzes the formation of the tricyclic imidazo[1,2-a]purine core, converting m1G to 4-demethylwyosine (B1206707) (imG-14).[4]

-

Step 3: Side Chain Addition. tRNA-yW synthesizing enzyme 2 (TYW2) transfers an α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of imG-14, yielding yW-86.[3]

-

Step 4: N4-Methylation. tRNA-yW synthesizing enzyme 3 (TYW3) methylates the N4 position of the purine (B94841) ring of yW-86 to produce yW-72.[5]

-

Step 5: Final Side Chain Modification. The final maturation of the side chain is carried out by the bifunctional enzyme tRNA-yW synthesizing enzyme 4 (TYW4), which catalyzes both the addition of a methoxycarbonyl group and a methyl group to the acp side chain, completing the synthesis of wybutosine (yW).[5]

Figure 1: Biosynthesis pathway of wybutosine in yeast.

Function of the Y-Base

The primary function of the Y-base is to ensure the fidelity and efficiency of protein synthesis.

Maintenance of the Reading Frame

The bulky and rigid structure of wybutosine at position 37 provides crucial stacking interactions with the adjacent base in the anticodon loop and the first base of the codon in the mRNA. This stacking stabilizes the codon-anticodon pairing, preventing slippage of the ribosome along the mRNA. The absence of a properly modified Y-base leads to a significant increase in -1 ribosomal frameshifting events, resulting in the synthesis of non-functional or truncated proteins.

Enhancement of Translation Efficiency

By stabilizing the codon-anticodon interaction, the Y-base also enhances the efficiency of the decoding process, ensuring that tRNAPhe correctly and rapidly recognizes its cognate codons (UUU and UUC).

Data Presentation

Mass Spectrometry Data of Wybutosine Biosynthetic Intermediates

The following table summarizes the observed mass-to-charge ratios (m/z) for the protonated forms [M+H]+ of the wybutosine biosynthetic intermediates as identified by mass spectrometry.

| Intermediate | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]+ |

| Guanosine (G) | C10H13N5O5 | 283.0917 | 284.1 |

| m1G | C11H15N5O5 | 297.1073 | 298.1 |

| imG-14 | C12H13N5O4 | 291.0968 | 292.1 |

| yW-86 | C16H20N6O6 | 392.1444 | 393.1 |

| yW-72 | C17H22N6O6 | 406.1601 | 407.2 |

| Wybutosine (yW) | C21H28N6O9 | 508.1918 | 509.2 |

Note: Observed m/z values can vary slightly depending on the mass spectrometer and experimental conditions.

Experimental Protocols

Isolation and Purification of tRNAPhe Containing the Y-Base

This protocol is based on methods developed in the late 1960s and early 1970s, combining column chromatography techniques.

Materials:

-

Yeast cells (e.g., Saccharomyces cerevisiae)

-

Phenol (B47542), equilibrated with buffer

-

DEAE-cellulose

-

Benzoylated DEAE-cellulose (BD-cellulose)

-

Buffer A: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.2 M NaCl

-

Buffer B: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1.0 M NaCl

-

Ethanol

Procedure:

-

Total RNA Extraction: Homogenize yeast cells and perform a phenol extraction to isolate total RNA. Precipitate the RNA with ethanol.

-

DEAE-Cellulose Chromatography: Resuspend the total RNA in Buffer A and load it onto a DEAE-cellulose column. Elute with a linear gradient of NaCl (from 0.2 M to 1.0 M in Buffer B). Collect fractions and monitor absorbance at 260 nm. Pool the fractions containing tRNA.

-

BD-Cellulose Chromatography: Dialyze the pooled tRNA fractions against Buffer A and load onto a BD-cellulose column. The hydrophobic nature of the Y-base causes tRNAPhe to bind more tightly than most other tRNAs. Elute with a salt gradient. The fractions eluting at higher salt concentrations will be enriched in tRNAPhe.

-

Final Purification: Further purification can be achieved by reversed-phase chromatography, taking advantage of the hydrophobicity of the Y-base.

Analysis of Wybutosine and its Intermediates by HPLC-Mass Spectrometry

This modern protocol allows for the sensitive detection and quantification of Y-base and its precursors.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS)

-

C18 reversed-phase HPLC column

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: Acetonitrile

Procedure:

-

tRNA Digestion: Digest the purified tRNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.

-

HPLC Separation: Inject the digested sample onto the C18 column. Elute the nucleosides using a gradient of Mobile Phase B.

-

Mass Spectrometry Analysis: Analyze the eluting nucleosides by mass spectrometry in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of each intermediate based on their specific precursor-to-product ion transitions.

Figure 2: Workflow for HPLC-MS analysis of tRNA modifications.

Conclusion

The discovery and characterization of the Y-base in tRNAPhe represent a landmark in our understanding of the complexity and functional importance of RNA modifications. From its initial identification as a peculiar fluorescent spot to the elucidation of its intricate structure and biosynthetic pathway, the study of wybutosine has provided profound insights into the mechanisms that ensure the fidelity of protein synthesis. For researchers in drug development, the enzymes of the wybutosine biosynthesis pathway present potential targets for antimicrobial and anticancer therapies, given the critical role of translational fidelity in cell viability and proliferation. This guide serves as a comprehensive resource to facilitate further research into this fascinating and vital component of the translational machinery.

References

- 1. Studies on polynucleotides. LXXX. Yeast phenylalanine transfer ribonucleic acid: products obtained by degradation with ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Structure-Function Analysis of Human TYW2 Enzyme Required for the Biosynthesis of a Highly Modified Wybutosine (yW) Base in Phenylalanine-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

chemical structure and properties of Wyosine nucleoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine (imG) is a hypermodified guanosine (B1672433) analog found at position 37, immediately 3' to the anticodon of phenylalanine tRNA (tRNAPhe), in Archaea and some Eukaryotes.[1][2][3] This tricyclic nucleoside plays a crucial role in maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[4] Its complex structure and biosynthetic pathway make it a subject of significant interest in the fields of molecular biology, biochemistry, and drug development. This guide provides an in-depth overview of the chemical structure, properties, and analysis of this compound.

Chemical Structure and Properties

This compound is characterized by a tricyclic imidazo[1,2-a]purine core attached to a ribose sugar moiety. Its systematic IUPAC name is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one.[5]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one | [5] |

| Molecular Formula | C14H17N5O5 | [5] |

| Molecular Weight | 335.32 g/mol | [5] |

| Canonical SMILES | CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4--INVALID-LINK--CO)O)O | [5] |

| InChI Key | JCZSFCLRSONYLH-QYVSTXNMSA-N | [5] |

| CAS Number | 52662-10-9 | [5] |

| PubChem CID | 171185 | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| UV-Vis Absorption | λmax at 237 nm (for this compound dinucleotide, imGpA) | [6][7] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Reference |

| 1H NMR | Specific chemical shifts and coupling constants for the standalone this compound nucleoside are not readily available in the cited literature. A study on 2-methylthis compound provides some comparative data. | [8] |

| 13C NMR | Specific chemical shifts for the standalone this compound nucleoside are not readily available in the cited literature. Data for 2',3',5'-Tri-O-acetyl-wyosine is available. | [9] |

| Mass Spectrometry | The molecular weight of this compound is 335 Da. In mass spectrometry analysis of tRNA digests, this compound is often observed as a dinucleotide with adenosine (B11128) (imGpA) with an m/z of 665. Fragmentation of imGpA includes the loss of the imG base (m/z 462.1), adenosine (m/z 268.1), and the imG nucleoside (m/z 398.2). | [3][6] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with a guanosine residue at position 37 of the pre-tRNAPhe. The pathway involves a series of modifications catalyzed by specific enzymes.

The biosynthesis starts with the methylation of guanosine at position 37 (G37) to form 1-methylguanosine (B33566) (m1G37), a reaction catalyzed by the Trm5 methyltransferase using S-adenosylmethionine (SAM) as the methyl donor.[4][10] Subsequently, the enzyme Taw1 (in Archaea) or TYW1 (in Eukaryotes) facilitates the formation of the tricyclic core, yielding 4-demethylthis compound (B1206707) (imG-14).[4][10] In the final step to produce this compound, the enzyme Taw3 (or TYW3) methylates the N4 position of imG-14, again utilizing SAM as the methyl donor.[11]

Experimental Protocols

Isolation and Digestion of tRNA for this compound Analysis

A common method for analyzing this compound involves the isolation of total tRNA from cells, followed by enzymatic digestion to release the constituent nucleosides, which are then analyzed by HPLC-coupled mass spectrometry.

1. Total tRNA Isolation: Total tRNA can be isolated from cell cultures or tissues using standard RNA extraction protocols, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation. Commercial kits for tRNA isolation are also available. It is crucial to ensure the purity and integrity of the isolated tRNA.

2. Enzymatic Digestion of tRNA to Nucleosides: This protocol outlines the complete enzymatic digestion of tRNA to its constituent nucleosides for subsequent analysis.

-

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

-

Tris-HCl buffer (pH 8.0)

-

Nuclease-free water

-

-

Procedure:

-

Resuspend purified tRNA in nuclease-free water.

-

Add ammonium acetate buffer (pH 5.3) to the tRNA solution.

-

Add Nuclease P1 to the mixture.

-

Incubate at 37°C for at least 2 hours to overnight to digest the tRNA into 5'-mononucleotides.

-

Add Tris-HCl buffer (pH 8.0) and Bacterial Alkaline Phosphatase (BAP).

-

Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

-

The resulting mixture of nucleosides is then ready for analysis by LC-MS/MS.[12][13]

-

HPLC-Coupled Mass Spectrometry (LC-MS/MS) Analysis

The digested nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient of an aqueous mobile phase (e.g., ammonium acetate or formic acid in water) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: The eluting nucleosides are ionized using electrospray ionization (ESI) and detected by a mass spectrometer. Identification of this compound is based on its specific retention time and mass-to-charge ratio (m/z) of 336.1 [M+H]+.[3] Further confirmation is achieved through MS/MS fragmentation analysis.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been reported and typically involves a multi-step process starting from guanosine or a related precursor. One common strategy involves the formation of the imidazo-ring from 3-methylguanosine (m3G).[4] An alternative route involves the direct and regioselective methylation of the N4-position of the tricyclic heterocyclic base of a this compound precursor using an organozinc reagent.[4] These synthetic routes are complex and require expertise in organic synthesis.

Conclusion

This compound is a fascinating and biologically important modified nucleoside. Its unique chemical structure and crucial role in protein synthesis make it a compelling target for further research. The analytical techniques and protocols outlined in this guide provide a framework for the identification, quantification, and characterization of this compound in various biological contexts. A deeper understanding of this compound's structure, properties, and biosynthesis could pave the way for novel therapeutic strategies and a more profound comprehension of the intricate mechanisms governing gene expression.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Pathways Leading to the Formation of this compound Derivatives in tRNA of Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Pathways Leading to the Formation of this compound Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H17N5O5 | CID 171185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS Profiling of Post-Transcriptional Modifications in Ginseng tRNA Purified by a Polysaccharase-Aided Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolutionary Conservation of Wyosine Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wyosine and its derivatives represent a fascinating and evolutionarily conserved family of hypermodified nucleosides found at position 37 of phenylalanine-specific transfer RNA (tRNAPhe) in Archaea and Eukarya.[1][2][3] This modification, conspicuously absent in Bacteria, plays a critical role in maintaining translational fidelity by preventing ribosomal frameshifting.[4][5] The biosynthetic pathways leading to the various forms of this compound are complex and exhibit significant diversity, particularly within the archaeal domain, yet share a common, ancient core. This guide provides a comprehensive overview of the evolutionary conservation of this compound modification, detailing its distribution, the enzymatic pathways involved, and the experimental methodologies used for its study. The quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of this crucial tRNA modification.

Introduction: The Significance of this compound Modification

Post-transcriptional modifications of tRNA are essential for their proper structure and function. Among the most complex of these are the tricyclic this compound derivatives, which are located 3' adjacent to the anticodon in tRNAPhe.[1][2][3] This strategic placement is critical for stabilizing the codon-anticodon interaction on the ribosome, thereby ensuring the correct reading frame is maintained during protein synthesis.[3][5] The absence or hypomodification of this compound has been linked to increased rates of ribosomal frameshifting, highlighting its fundamental importance in translational accuracy.[4][5] Furthermore, alterations in this compound modification levels have been observed in certain disease states, including cancer, suggesting its potential as a biomarker and a target for therapeutic intervention.[3][4]

Evolutionary Distribution and Conservation

This compound modification is a hallmark of tRNAPhe in two of the three domains of life: Archaea and Eukarya.[1][2][6] Its absence in Bacteria, which typically possess 1-methylguanosine (B33566) (m1G) at the same position, points to a distinct evolutionary trajectory of tRNA modification strategies.[3] Phylogenetic analyses of the enzymes responsible for this compound biosynthesis suggest that the core machinery for its formation was present in the last common ancestor of Archaea and Eukarya.[1][2][7] While the fundamental pathway is conserved, the final form of the this compound derivative can vary significantly between different organisms and even within different cellular compartments, such as the mitochondria of certain protists.[5][6]

Quantitative Distribution of this compound Derivatives

The diversity of this compound modifications is most pronounced in Archaea, where a variety of derivatives have been identified. In contrast, eukaryotes typically synthesize wybutosine (B12426080) (yW) or its hydroxylated form, hydroxywybutosine (OHyW).[6] The relative abundance of these derivatives can vary depending on the organism and environmental conditions.

| Domain | Organism/Group | This compound Derivative(s) | Key Enzymes Present | Reference(s) |

| Eukarya | Saccharomyces cerevisiae | Wybutosine (yW) | Trm5, TYW1, TYW2, TYW3, TYW4 | [1][7] |

| Humans | Hydroxywybutosine (OHyW) | Trm5, TYW1, TYW2, TYW3, TYW4, TYW5 | [6][8] | |

| Candida utilis | This compound (imG) | Trm5, TYW1, TAW3 (TYW3 homolog) | [4][6] | |

| Drosophila melanogaster | m1G (lacks this compound pathway) | Trm5 | [3][4] | |

| Archaea | Euryarchaeota (most) | yW-86, yW-72 | Trm5, TAW1, TAW2 | [1][6] |

| Crenarchaeota | Isothis compound (imG2), 7-methylthis compound (mimG), this compound (imG) | Trm5, TAW1, TAW3 | [1][2][6] | |

| Haloferax volcanii | m1G (lacks this compound derivatives) | Trm5 | [1][4][5] | |

| Pyrococcus abyssi | Eukaryote-like pathway (imG-14, yW-86, yW-72) | Trm5, TAW1, TAW2, TAW3 | [5] |

Biosynthetic Pathways of this compound Derivatives

The biosynthesis of this compound is a multi-step enzymatic process that begins with the methylation of a guanosine (B1672433) at position 37 of the tRNAPhe precursor. The subsequent steps involve the formation of the characteristic tricyclic ring structure and further modifications to the side chain.

Eukaryotic Wybutosine (yW) and Hydroxywybutosine (OHyW) Pathway

In the well-characterized pathway of Saccharomyces cerevisiae, five key enzymes act in a specific sequence to produce wybutosine.[1][7] In humans and other higher eukaryotes, an additional enzyme, TYW5, hydroxylates yW to form OHyW.[6][8]

Caption: Eukaryotic pathway for wybutosine and hydroxywybutosine biosynthesis.

Archaeal this compound Derivative Pathways

Archaea exhibit a greater diversity in their this compound modification pathways, often leading to different end products. The core pathway to imG-14 is conserved, after which the pathways diverge.

Caption: Divergent this compound biosynthesis pathways in Archaea.

Experimental Protocols for this compound Modification Analysis

The study of this compound modifications relies on a combination of biochemical and analytical techniques. Below are outlines of key experimental protocols.

Isolation and Purification of tRNA

-

Cell Lysis: Harvest cells and lyse using appropriate methods (e.g., bead beating for yeast, sonication for bacteria, or detergent-based lysis for mammalian cells).

-

Phenol-Chloroform Extraction: Extract total RNA using acidic phenol-chloroform to separate RNA from DNA and proteins.

-

Anion-Exchange Chromatography: Purify tRNA from the total RNA pool using a method like FPLC on a Q-sepharose column.

-

Ethanol Precipitation: Precipitate the purified tRNA and resuspend in nuclease-free water.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

tRNA Digestion: Digest purified tRNA to nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: Analyze the eluting nucleosides using tandem mass spectrometry (MS/MS). This compound and its derivatives can be identified by their characteristic mass-to-charge (m/z) ratios and fragmentation patterns.[1]

-

Quantification: Determine the relative abundance of different this compound derivatives by integrating the peak areas from the extracted ion chromatograms.[1]

Ribonucleome Analysis using Deletion Mutants

-

Strain Generation: Create deletion mutants for each gene in the putative this compound biosynthesis pathway in a model organism like S. cerevisiae.

-

tRNA Isolation and Digestion: Isolate and digest total tRNA from each mutant and the wild-type strain as described above.

-

LC-MS/MS Analysis: Analyze the nucleoside composition of each sample. The absence of the final this compound product and the accumulation of a specific intermediate in a particular mutant confirm the function of the deleted gene in the pathway.[3]

In Vitro Reconstitution of Biosynthetic Pathways

-

Protein Expression and Purification: Overexpress and purify the recombinant enzymes of the this compound biosynthesis pathway.

-

In Vitro Reaction: Incubate the purified enzymes with a tRNA substrate (e.g., in vitro transcribed tRNAPhe or tRNA isolated from a deletion mutant lacking a specific modification) and the necessary cofactors (e.g., S-adenosylmethionine (SAM), pyruvate).

-

Product Analysis: Analyze the reaction products by LC-MS/MS to confirm the enzymatic activity and the formation of the expected this compound derivative.

Logical Workflow for this compound Modification Research

The investigation of this compound modification, from its discovery in a new organism to the elucidation of its biosynthetic pathway and functional significance, follows a logical progression of experimental steps.

Caption: Experimental workflow for the investigation of this compound modification.

Conclusion and Future Directions

The evolutionary conservation of the complex this compound modification in Archaea and Eukarya underscores its fundamental importance in ensuring the fidelity of protein synthesis. While significant progress has been made in elucidating the biosynthetic pathways and the functions of the core enzymes, many questions remain. Future research will likely focus on:

-

Unraveling the complete diversity of this compound derivatives in unexplored archaeal lineages.

-

Investigating the regulatory mechanisms that control the expression and activity of the this compound biosynthesis enzymes.

-

Exploring the potential role of this compound modification in cellular stress responses and its detailed involvement in human diseases.

-

Developing specific inhibitors of the this compound biosynthetic pathway as potential therapeutic agents.

A deeper understanding of the evolutionary and mechanistic intricacies of this compound modification will not only provide fundamental insights into the evolution of the translation machinery but may also open new avenues for the diagnosis and treatment of human diseases.

References

- 1. Biosynthesis of this compound Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of this compound Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biochemical Pathways Leading to the Formation of this compound Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wybutosine - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Biosynthesis of this compound derivatives in tRNA: an ancient and highly diverse pathway in Archaea. | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

Wyosine Derivatives in Archaea vs. Eukaryotes: A Technical Guide

Executive Summary: Wyosine derivatives, a class of hypermodified tricyclic guanosine (B1672433) analogs, are critical for translational fidelity in both archaea and eukaryotes. Located exclusively at position 37 of tRNAPhe, adjacent to the anticodon, they stabilize codon-anticodon interactions and prevent ribosomal frameshifting.[1][2][3] While this function is conserved, the structural diversity and biosynthetic pathways of these molecules diverge significantly between the two domains of life. Eukaryotes typically synthesize a single, complex derivative, wybutosine (B12426080) (yW), through a linear enzymatic cascade.[4][5][6] In contrast, archaea exhibit a greater variety of simpler this compound derivatives, produced via a branched pathway originating from a common intermediate.[4][7][8][9] These differences in biosynthesis present potential targets for novel drug development, particularly antimicrobial agents. This guide provides an in-depth comparison of this compound derivatives in archaea and eukaryotes, detailing their biosynthesis, structural variations, and the experimental protocols used for their study.

Comparative Overview of this compound Biosynthesis

The formation of this compound derivatives begins with the methylation of guanosine at position 37 (G37) of the tRNAPhe precursor to form 1-methylguanosine (B33566) (m¹G).[1][7] This initial step is catalyzed by the Trm5 family of methyltransferases in both domains.[1][10] From this point, the pathways diverge, reflecting distinct evolutionary strategies for achieving the same functional outcome.

Eukaryotic Pathway: A Linear Cascade to Wybutosine

In eukaryotes, particularly the well-studied yeast Saccharomyces cerevisiae, the biosynthesis of wybutosine (yW) is a strictly sequential and linear process involving five core enzymes (TYW1-4 and Trm5).[5][9][11] An additional enzyme, TYW5, can further modify yW in higher eukaryotes.[10][12] The pathway proceeds through a series of increasingly complex intermediates, culminating in the highly modified yW structure.[13][14]

The key steps are:

-

m¹G Formation: Trm5 methylates G37.[13]

-

Tricyclic Core Formation: TYW1, a radical S-adenosylmethionine (SAM) enzyme, uses pyruvate (B1213749) to form the tricyclic core, 4-demethylthis compound (B1206707) (imG-14).[3][6][13]

-

Side Chain Addition: TYW2 adds an α-amino-α-carboxypropyl (acp) group from SAM to create yW-86.[13]

-

N4-Methylation: TYW3 methylates the imidazopurine ring to produce yW-72.[13]

-

Final Modifications: The bifunctional enzyme TYW4 catalyzes two final steps: methylation and methoxycarbonylation of the acp side chain to complete the synthesis of wybutosine (yW).[6][10][13]

-

Hydroxylation (Higher Eukaryotes): In organisms like humans, TYW5 can hydroxylate yW to form hydroxywybutosine (OHyW) or peroxywybutosine (o2yW).[10][12]

Archaeal Pathway: A Branched Network

The biosynthesis of this compound derivatives in archaea is characterized by greater diversity and a more complex, branched pathway.[4][9][11] While it shares the initial steps and several enzymes with the eukaryotic pathway, it diverges after the formation of the key intermediate, 4-demethylthis compound (imG-14).[4][7][8] This intermediate serves as a branching point for the synthesis of several distinct final products.[4][7]

The major branches include:

-

Formation of this compound (imG): A methyl group is added to imG-14.

-

Formation of 7-methylthis compound (mimG): This archaea-specific pathway involves the formation of isothis compound (B13420988) (imG2) via C7-methylation of imG-14, a reaction catalyzed by the bifunctional enzyme aTrm5a (also known as Taw22) in some species.[4][7] A subsequent methylation by a Taw3 homolog produces mimG.[4][11]

-

Formation of yW-72: Similar to the eukaryotic pathway, some archaea possess Taw2 and Taw3 (homologs of TYW2 and TYW3) to produce 7-aminocarboxypropyl-demethylthis compound (yW-86) and its N4-methyl derivative (yW-72).[11] In these organisms, yW-72 can be a final product rather than just an intermediate.[9][11]

The distribution of the enzymes for these branches varies across different archaeal lineages, reflecting the diversity of the final this compound derivatives found.[9][11]

Data Presentation: Comparative Analysis

Table 1: Distribution of this compound Derivatives in Selected Organisms

This table summarizes the presence of different this compound derivatives at position 37 of tRNAPhe across various species in Archaea and Eukarya. The diversity within Archaea is notable compared to the conserved wybutosine in eukaryotes.

| Domain | Organism | This compound Derivative(s) Detected |

| Eukarya | Saccharomyces cerevisiae (Yeast) | yW (Wybutosine)[1] |

| Homo sapiens (Human) | OHyW (Hydroxywybutosine)[12][13] | |

| Drosophila melanogaster (Fruit Fly) | m¹G (No this compound synthesis)[15] | |

| Archaea | Pyrococcus abyssi | yW-86, yW-72[4] |

| Sulfolobus solfataricus | mimG (7-methylthis compound)[2] | |

| Thermococcus kodakarensis | mimG (in tRNATrp as well)[1] | |

| Methanocaldococcus jannaschii | imG-14, imG (this compound)[1] | |

| Haloferax volcanii | m¹G (No this compound synthesis)[2][3] |

Table 2: Comparative Enzymology of this compound Biosynthesis

This table contrasts the enzymes involved in the core biosynthetic pathway in eukaryotes (represented by yeast) and archaea. Note that archaeal enzyme nomenclature (Taw) is used to distinguish them from their eukaryotic (Tyw) counterparts.[1]

| Step | Eukaryotic Enzyme (Yeast) | Archaeal Enzyme | Cofactor(s) | Function |

| 1. N¹-methylation | Trm5 | aTrm5a/b/c | SAM | Methylates G37 to m¹G37.[1][13] |

| 2. Tricyclic Core Formation | TYW1 | Taw1 | SAM, Pyruvate, [4Fe-4S] | Forms the imG-14 core from m¹G.[1][13] |

| 3. 'acp' Group Transfer | TYW2 | Taw2 | SAM | Transfers 3-amino-3-carboxypropyl group to C7 of imG-14.[1][13] |

| 4. N⁴-methylation | TYW3 | Taw3 | SAM | Methylates N4 of the this compound ring.[1][13] |

| 5. Side Chain Maturation | TYW4 | Absent | SAM, CO₂ | Bifunctional methylation and methoxycarbonylation of the side chain.[6][13] |

| 6. C⁷-methylation (Archaea-specific) | Absent | aTrm5a/Taw22 | SAM | Methylates C7 of imG-14 to form imG2 (isothis compound).[4][7] |

Experimental Protocols

The identification and characterization of this compound derivatives rely heavily on chromatographic and mass spectrometric techniques. In vitro enzymatic assays are crucial for elucidating the function of biosynthetic enzymes.

Protocol: Analysis of this compound Derivatives by HPLC-MS

This protocol outlines a standard method for the isolation, digestion, and analysis of tRNA to identify and quantify this compound derivatives.[1][2][16]

Methodology:

-

tRNA Isolation: Isolate total tRNA from the organism of interest using standard phenol-chloroform extraction or commercial kits. For higher purity, tRNA can be further purified by HPLC or polyacrylamide gel electrophoresis.[16]

-

Enzymatic Digestion: Digest approximately 10-20 µg of purified tRNA to single nucleosides.[17]

-

Incubate tRNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2-4 hours.

-

Add a phosphatase (e.g., Antarctic Phosphatase) and continue incubation for another 1-2 hours at 37°C to remove the 5'-phosphate.[17]

-

-

HPLC Separation: Separate the resulting nucleoside mixture using a reversed-phase HPLC system.

-

Mass Spectrometry Analysis: Eluted nucleosides are directed into an electrospray ionization (ESI) mass spectrometer.

-

Operate in positive ion mode.

-

Perform full scans to detect parent ions (MH⁺).

-

Use tandem MS (MS/MS) to fragment parent ions for structural confirmation.[18]

-

-

Quantification: Determine the relative abundance of modified nucleosides by integrating the peak area from extracted ion chromatograms.[18] An internal standard, such as a known stable modified nucleoside not expected to vary (e.g., m²₂G), can be used for normalization.[18]

Protocol: In Vitro Reconstitution of Biosynthesis Steps

This protocol describes how to test the function of a putative this compound biosynthetic enzyme using recombinant proteins and in vitro transcribed tRNA. This example is based on the reconstitution of the later steps in the yeast pathway.[6]

Methodology:

-

Recombinant Protein Expression and Purification:

-

Clone the gene of interest (e.g., TYW4) into an expression vector (e.g., pET vector with a His-tag).

-

Express the protein in E. coli BL21(DE3) cells via IPTG induction.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion or ion-exchange chromatography for higher purity.

-

-

Substrate Preparation:

-

Prepare the tRNA substrate containing the immediate precursor to the modification of interest. This can be achieved by:

-

In vitro transcription of the tRNAPhe gene using T7 RNA polymerase.

-

Purifying tRNA from a knockout strain that accumulates the desired intermediate (e.g., purifying yW-72-containing tRNA from a Δtyw4 yeast strain).[2]

-

-

-

In Vitro Reaction:

-

Set up the reaction mixture in a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT).

-

Add the purified recombinant enzyme (e.g., TYW4), the tRNA substrate, and the required cofactors (e.g., 1 mM SAM).

-

Incubate the reaction at the optimal temperature (e.g., 30°C for yeast enzymes) for 1-2 hours.

-

-

Product Analysis:

-

Stop the reaction and purify the tRNA from the reaction mixture (e.g., via phenol-chloroform extraction and ethanol (B145695) precipitation).

-